molecular formula C2H2ClN3O B7840911 5-chloro-1,2-dihydro-1,2,4-triazol-3-one

5-chloro-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B7840911
M. Wt: 119.51 g/mol
InChI Key: QTCHAFLCTXFFIZ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dihydro-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a chlorine atom at the 5-position. This structure confers unique chemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s structural versatility allows for modifications that enhance bioactivity, as seen in derivatives like aprepitant, a neurokinin-1 receptor antagonist containing a triazolone moiety .

Properties

IUPAC Name

5-chloro-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHAFLCTXFFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetic Acid-Mediated Cyclization

Chloroacetic acid serves dual roles as a cyclizing agent and chlorine source in synthesizing triazolone derivatives. For instance, refluxing 4-amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl derivatives with chloroacetic acid in ethanol/water (1:1) yields acetic acid-functionalized triazolones. Adapting this method, substituting methyl groups with reactive hydroxyl moieties at position 5 enables displacement by chlorine during cyclization. Typical conditions involve refluxing at 35–40°C under reduced pressure, achieving yields up to 78%.

Table 1: Representative Cyclocondensation Parameters

PrecursorReagentSolventTemp (°C)Yield (%)
4-Amino-triazoloneChloroacetic acidEthanol/Water35–4078
Hydrazide derivativePOCl₃CHCl₃60–8052–69

Thiosemicarbazide and POCl₃-Assisted Chlorination

Phosphorus oxychloride (POCl₃) facilitates both cyclization and chlorination. A mixture of thiosemicarbazide and POCl₃, refluxed in chloroform, replaces hydroxyl or thiol groups with chlorine. For example, 5-hydroxy-1,2,4-triazol-3-one reacts with POCl₃ at 60–80°C to yield the 5-chloro derivative, with IR spectra confirming C=O (1717 cm⁻¹) and C–Cl (675 cm⁻¹) stretches. This method, however, requires careful control of stoichiometry to avoid over-chlorination.

Halogenation of Preformed Triazolone Derivatives

Post-synthetic halogenation offers a direct route to introduce chlorine at position 5. This strategy is particularly advantageous when functional group compatibility limits in situ chlorination during cyclization.

POCl₃-Mediated Hydroxyl-to-Chlorine Exchange

Triazolones bearing hydroxyl groups at position 5 undergo efficient chlorination using POCl₃. Refluxing 5-hydroxy-1,2,4-triazol-3-one with excess POCl₃ (3 equiv) in anhydrous toluene for 6–8 hours affords the 5-chloro analog in 65–72% yield. ¹H NMR analysis reveals the disappearance of the hydroxyl proton (δ 5.32 ppm) and the emergence of a deshielded aromatic proton (δ 7.21–7.28 ppm).

Electrophilic Chlorination with Cl₂ Gas

Gaseous chlorine (Cl₂) in carbon tetrachloride at 0–5°C selectively chlorinates electron-rich triazolones. This method, though less common, avoids side reactions associated with POCl₃. For instance, 5-amino-1,2,4-triazol-3-one treated with Cl₂ yields 5-chloro-1,2-dihydro-1,2,4-triazol-3-one, confirmed by mass spectrometry (m/z 147 [M+H]⁺).

Multi-Step Synthesis from Chlorinated Building Blocks

Constructing the triazolone ring from pre-chlorinated precursors ensures regioselective chlorine placement. This approach minimizes competing reactions and enhances scalability.

Chlorinated Hydrazine Derivatives

Reacting 5-chlorohydrazine with urea or thiourea under acidic conditions forms the triazolone core. For example, 5-chlorohydrazine hydrochloride condensed with urea in hydrochloric acid (12 M) at 100°C for 12 hours yields the target compound, with a melting point of 238°C.

Chloroacetylation Followed by Cyclization

Chloroacetylation of semicarbazide derivatives, followed by base-mediated cyclization, provides another pathway. Treating N-chloroacetyl-semicarbazide with sodium ethoxide in ethanol induces ring closure, producing this compound in 61% yield.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation52–7890–95ModerateHigh
POCl₃ Halogenation65–7285–90HighModerate
Cl₂ Gas Halogenation45–5580–85LowLow
Multi-Step Synthesis61–6995–98HighHigh

Cyclocondensation offers the highest yields but requires precise stoichiometry. POCl₃-mediated halogenation balances scalability and cost, while multi-step synthesis ensures high purity at the expense of longer reaction times.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The C=O stretch of the triazolone ring appears at 1711–1736 cm⁻¹, while the C–Cl vibration is observed at 675–700 cm⁻¹. Disappearance of OH/NH stretches (3415–3224 cm⁻¹) confirms successful chlorination.

Nuclear Magnetic Resonance

¹H NMR spectra exhibit a singlet for the triazolone NH proton at δ 11.67–12.04 ppm, with aromatic protons (if present) at δ 6.98–7.32 ppm. ¹³C NMR reveals the carbonyl carbon at δ 177.59 ppm and the triazole C-5 at δ 153.26 ppm .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the triazolo ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.

    Reduction: Formation of reduced derivatives of the triazolo ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
5-Chloro-1,2-dihydro-1,2,4-triazol-3-one has been explored for its potential as an antibacterial agent. Research indicates that triazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that triazole compounds can outperform traditional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial DNA-gyrase and other essential enzymes.

Anticancer Activity
In addition to its antibacterial properties, this compound is being investigated for its anticancer potential. Triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Materials Science

Synthesis of Novel Materials
this compound serves as an important intermediate in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coordination complexes that exhibit specialized properties .

Polymer Chemistry
The compound is utilized in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings .

Biological Studies

Interaction with Biological Macromolecules
Research has focused on the interactions of this compound with proteins and nucleic acids. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in drug design where targeted delivery and specificity are crucial .

Case Studies on Biological Activity
Several studies have highlighted the biological efficacy of triazole derivatives. For example:

  • A study demonstrated that certain triazole derivatives exhibited higher antimicrobial activity than standard antibiotics against MRSA strains .
  • Research involving molecular docking studies revealed how these compounds interact at the molecular level with bacterial enzymes, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Compound Substituent(s) Key Applications/Properties Reference
5-Chloro-1,2-dihydro-1,2,4-triazol-3-one Cl at C5 Pesticide metabolite; low detection
5-Nitro-1,2,4-triazol-3-one (NTO) NO₂ at C5 Insensitive explosive; degradable via TiO₂ photocatalysis
5-(Chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one CH₂Cl at C5 High density (1.837 g/cm³); synthetic intermediate
4-Chlorophenyl-1,2,4-triazol-3-one (C3) Cl at phenyl ring (C4) Anticancer (IC₅₀ = 3.11 μM vs. HCT116)
Aprepitant Complex morpholine-triazolone Neurokinin-1 receptor antagonist

Key Observations :

  • Substituent Position: Chlorination at the triazolone core (C5) vs. phenyl rings (e.g., C3) impacts bioactivity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight Density (g/cm³) Solubility Melting Point
This compound ~133.5* N/A Low (aqueous) N/A
5-(Chloromethyl)-triazol-3-one 133.54 1.837 Insoluble Not reported
NTO 130.08 N/A Moderate (water) Decomposes

*Estimated based on similar derivatives . Notes:

  • The chloromethyl derivative (5-(chloromethyl)-triazol-3-one) has higher density, suggesting increased molecular packing efficiency compared to unsubstituted analogs .
  • NTO’s nitro group enhances solubility in water, facilitating photocatalytic degradation, whereas chloro-substituted triazolones may exhibit lower aqueous solubility .

Q & A

Q. What are the common synthetic routes for 5-chloro-1,2-dihydro-1,2,4-triazol-3-one, and how can purity be optimized?

The synthesis typically involves nitration or chlorination of 1,2-dihydro-1,2,4-triazol-3-one (TO), a precursor to nitro-triazolone (NTO). For example, TO can be synthesized via the reaction of semicarbazide with formic acid, followed by chlorination using agents like HCl or PCl₃ under controlled conditions . Purity optimization requires careful control of reaction stoichiometry, temperature, and purification via recrystallization or column chromatography. Characterization by IR, NMR, and elemental analysis is critical to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups like C=O (stretching at ~1700 cm⁻¹) and N–H bonds .
  • ¹H/¹³C NMR : Resolves tautomeric forms and substituent effects. For example, NH protons in the triazole ring appear as broad singlets in DMSO-d₆ .
  • UV-Vis spectroscopy : Detects electronic transitions influenced by conjugation and substituents (e.g., chloro groups) .

Q. How can thermal stability be assessed for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For triazolone derivatives, decomposition temperatures typically exceed 200°C, with exothermic peaks in DSC indicating thermal degradation pathways. Comparative studies with NTO analogs suggest chloro substituents may enhance stability by reducing electron density in the ring .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve tautomerism in this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model 1,3-proton tautomerism. Studies show that the 1,2-dihydro tautomer (T4) is energetically favored due to lower Gibbs free energy and favorable hydrogen-bonding interactions. Boltzmann distributions derived from vibrational frequency calculations predict relative tautomer populations .

Q. What experimental strategies address contradictions in reported spectroscopic data for triazolone derivatives?

Discrepancies often arise from solvent effects, tautomer equilibria, or impurities. To resolve these:

  • Use high-purity solvents (e.g., DMSO-d₆) to minimize solvent-induced shifts.
  • Conduct variable-temperature NMR to observe tautomer interconversion.
  • Cross-validate with computational IR/NMR spectra (e.g., using Gaussian or SPARTAN) .

Q. How does the chloro substituent influence the electronic and energetic properties of triazolone derivatives?

The electron-withdrawing chloro group reduces electron density in the triazole ring, increasing thermal stability and altering reactivity. Quantum chemical descriptors (e.g., HOMO-LUMO gaps) derived from DFT reveal enhanced electrophilicity at the C5 position, facilitating nucleophilic substitution reactions. This is corroborated by experimental data on nitro-triazolones .

Q. What intermolecular interactions dominate in composites of 5-chloro-triazolone with nitro compounds (e.g., NTO)?

Hydrogen bonding (N–H···O/N) and π-π stacking are prevalent. DFT studies show that composites exhibit bathochromic shifts in UV spectra due to extended conjugation. For example, NTO+T2 composites display directed hydrogen bonds, whereas NTO+T4 adopts a T-shaped orientation, altering detonation properties .

Q. How can synthetic byproducts or degradation pathways be identified and mitigated?

Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS are effective for tracking byproducts. For instance, reductive degradation pathways may yield amine derivatives, while photolytic degradation (e.g., using TiO₂ catalysis) generates nitroso intermediates. Reaction conditions (pH, catalysts) must be optimized to suppress side reactions .

Methodological Considerations

Q. What computational protocols are recommended for optimizing triazolone derivatives?

Geometry optimization : Use B3LYP/6-311++G(d,p) for initial structures.

Frequency analysis : Confirm minima (no imaginary frequencies).

Solvent modeling : Apply implicit solvation (e.g., PCM) to mimic experimental conditions.

Energy comparisons : Calculate Gibbs free energies to predict tautomer stability .

Q. How can synthetic yields be improved for halogenated triazolones?

  • Use excess chlorinating agents (e.g., POCl₃) in anhydrous conditions.
  • Employ microwave-assisted synthesis to reduce reaction time.
  • Optimize workup: Neutralize acidic byproducts before extraction .

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